molecular formula C14H22N4O5S B12386531 Iroxanadine sulfate CAS No. 934838-75-2

Iroxanadine sulfate

Cat. No.: B12386531
CAS No.: 934838-75-2
M. Wt: 358.42 g/mol
InChI Key: KRDJXQILWJDTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iroxanadine sulfate, also known as BRX-235 sulfate, is a novel small molecule synthesized by Biorex, Hungary. It acts as a cardioprotective agent and is known for its ability to induce phosphorylation of p38 SAPK, which plays a crucial role in endothelial cell homeostasis. This compound is particularly significant in the context of vascular diseases such as atherosclerosis, restenosis, diabetic angiopathies, microvascular angina, and peripheral arterial disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iroxanadine sulfate involves the reaction of specific organic compounds under controlled conditions. The detailed synthetic route is proprietary to Biorex, Hungary, and involves multiple steps of organic synthesis, including the formation of pyridine derivatives and subsequent sulfonation to achieve the sulfate form .

Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale organic synthesis techniques, including batch reactions, purification through crystallization, and quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Iroxanadine sulfate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Iroxanadine sulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of iroxanadine sulfate involves the induction of phosphorylation of p38 SAPK, a key signaling molecule in endothelial cell homeostasis. This phosphorylation event leads to the activation of stress-responsive heat shock proteins, which enhance cell survival and function under ischemic and reperfusion stress conditions. The compound also causes the translocation of calcium-dependent protein kinase C isoform to membranes, further contributing to its cardioprotective effects .

Comparison with Similar Compounds

  • Iroxanadine hydrochloride
  • Iroxanadine hydrobromide
  • BRX-005

Comparison: Iroxanadine sulfate is unique in its dual activation of p38 kinase and heat shock proteins, making it particularly effective in protecting endothelial cells under stress conditions. Compared to its hydrochloride and hydrobromide counterparts, the sulfate form has shown enhanced stability and efficacy in preclinical studies .

Properties

CAS No.

934838-75-2

Molecular Formula

C14H22N4O5S

Molecular Weight

358.42 g/mol

IUPAC Name

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;sulfuric acid

InChI

InChI=1S/C14H20N4O.H2O4S/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;1-5(2,3)4/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);(H2,1,2,3,4)

InChI Key

KRDJXQILWJDTAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.